![molecular formula C14H23N3OS B1663083 Xanomeline CAS No. 131986-45-3](/img/structure/B1663083.png)
Xanomeline
Descripción general
Descripción
Xanomeline is a small molecule muscarinic acetylcholine receptor agonist . It was first synthesized in a collaboration between Eli Lilly and Novo Nordisk as an investigational therapeutic being studied for the treatment of central nervous system disorders . Its pharmacological action is mediated primarily through stimulation of central nervous system muscarinic M1 and M4 receptor subtypes .
Synthesis Analysis
Xanomeline was first synthesized in a collaboration between pharmaceutical firms Eli Lilly and Novo Nordisk . The synthesis of Xanomeline involves the conversion of a precursor to the corresponding quaternary pyridinium iodide by reaction with methyl iodide in acetone, followed by the reduction in the aromatic positively charged heterocyclic ring to the corresponding 1,2,5,6-tetrahydropyridine using sodium borohydride in methanol .
Molecular Structure Analysis
Xanomeline is an achiral and lipophilic small molecule with a molecular weight of 281.4 . Its physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio . The molecular formula of Xanomeline is C14H23N3OS .
Chemical Reactions Analysis
Xanomeline has structural and pharmacological similarities to the main psychoactive ingredient in betel (areca) nut, arecoline, and the natural muscarinic receptor neurotransmitter, acetylcholine . It acts preferentially in the central nervous system as a functionally selective partial agonist at the M1 and M4 muscarinic receptors .
Physical And Chemical Properties Analysis
Xanomeline’s physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio . The molecular formula of Xanomeline is C14H23N3OS and its molar mass is 281.42 g·mol−1 .
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
Xanomeline has been used experimentally to treat patients with Alzheimer’s disease, showing potential benefits in cognitive symptoms .
Schizophrenia Symptom Management
Studies have indicated that Xanomeline improves both positive and negative syndromes, as well as cognitive symptoms in patients with schizophrenia .
Neuroprotection Against Oxygen-Glucose Deprivation (OGD)
Xanomeline has shown protective effects on primary rat neuronal cells from OGD-induced cell injury and apoptosis .
Antioxidant Activity
It inhibits OGD-induced excessive reactive oxygen species (ROS) production, which is crucial for preventing oxidative stress-related damage .
Regulation of Hypoxia-Inducible Factors
Xanomeline prevents OGD-induced induction of HIF-1α, a key regulator in response to hypoxia .
Modulation of Neuroprotective Proteins
The compound has been observed to prevent reductions in neuroprotective proteins such as HO-1, Sirtuin-1, Bcl-2, PARP, and p-AKT during OGD conditions .
Mecanismo De Acción
Target of Action
Xanomeline is a small molecule muscarinic acetylcholine receptor agonist . Its primary targets are the muscarinic M1 and M4 receptor subtypes . These receptors are part of the muscarinic acetylcholine receptor family, which consists of five subtypes designated M1-M5 . The M1 and M4 receptors are expressed in areas important for dopamine and glutamate neural circuit regulation, such as the frontal cortex and dorsal and ventral striatum .
Mode of Action
Xanomeline interacts with its targets by binding to the muscarinic M1 and M4 receptors with high affinity . This binding stimulates these receptors, leading to a series of biochemical reactions . Xanomeline’s mechanism of action is hypothesized to be via rebalancing key neurotransmitter circuits, including acetylcholine, dopamine, and glutamate, which are disrupted in schizophrenia and related diseases .
Biochemical Pathways
Upon binding to the M1 and M4 receptors, xanomeline regulates key dopaminergic and glutamatergic circuits in the brain . This regulation is thought to rebalance the disrupted neurotransmitter circuits in neuropsychiatric and neurological diseases such as schizophrenia and Alzheimer’s disease .
Pharmacokinetics
Xanomeline’s physical chemical properties, including low molecular weight, lipophilicity, and absence of hydrogen bond donors, favor its entry into the brain with a high brain to plasma ratio (> 10:1) . After administration, approximately 75% of the radiolabel was recovered in urine within 24 hours . Overall, 95% of the radiolabeled dose was recovered in urine and feces .
Result of Action
The stimulation of the M1 and M4 receptors by xanomeline has been shown to have various effects at the molecular and cellular levels. For instance, xanomeline has been found to protect cortical neuronal cells possibly through the inhibition of apoptosis after oxygen-glucose deprivation . It also reduced reactive oxygen species production, attenuated the oxygen-glucose deprivation-induced hypoxia-inducible factor α (HIF-1α) increase, and partially reversed the reduction of haem oxygenase-1 (HO-1), Sirtuin-1, B-cell lymphoma 2 (Bcl-2), poly ADP-ribose polymerase (PARP), and phosphorylated kinase B (p-Akt) induced by oxygen-glucose deprivation .
Action Environment
The action, efficacy, and stability of xanomeline can be influenced by various environmental factors. For instance, the ability of xanomeline to cross the blood-brain barrier allows it to effectively target and stimulate muscarinic receptors in the brain . This property is crucial for its therapeutic effects in neuropsychiatric and neurological diseases. More research is needed to fully understand how other environmental factors may influence the action of xanomeline .
Direcciones Futuras
Propiedades
IUPAC Name |
3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJIIDDOBNFHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157286 | |
Record name | Xanomeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xanomeline | |
CAS RN |
131986-45-3 | |
Record name | Xanomeline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131986-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanomeline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanomeline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15357 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Xanomeline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xanomeline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANOMELINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ORI6L73CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.